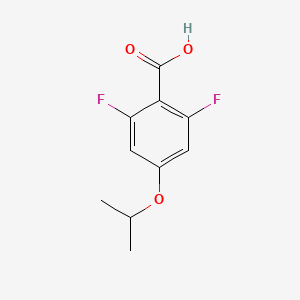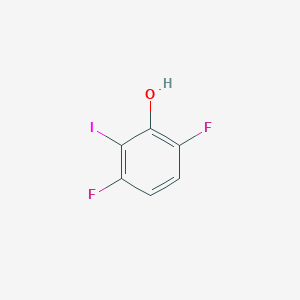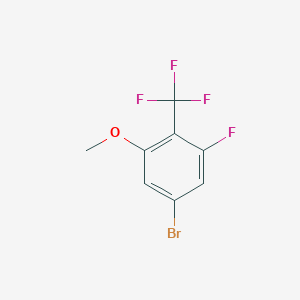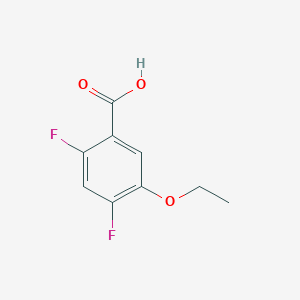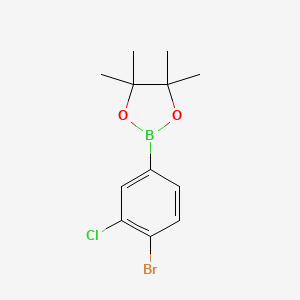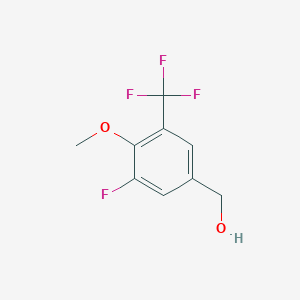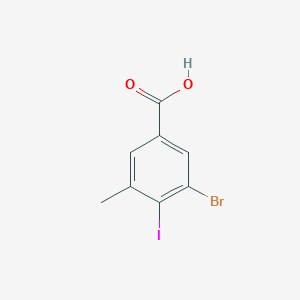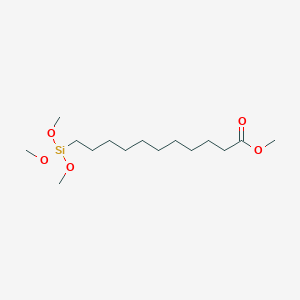
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
Descripción general
Descripción
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester is a chemical compound with the molecular formula C15H32O5Si It is a derivative of undecanoic acid, where the terminal carboxylic acid group is esterified with methanol and the terminal carbon is functionalized with a trimethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(trimethoxysilyl)-, methyl ester typically involves the esterification of undecanoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethoxysilyl group. The reaction conditions often include:
Esterification: Undecanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Silylation: The resulting methyl undecanoate is then reacted with trimethoxysilane in the presence of a base catalyst such as triethylamine. The reaction is usually conducted at room temperature under an inert atmosphere to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of undecanoic acid and methanol are mixed in industrial reactors with acid catalysts. The reaction mixture is heated and stirred to ensure complete esterification.
Continuous Silylation: The methyl undecanoate is continuously fed into a reactor containing trimethoxysilane and a base catalyst. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and methanol.
Condensation: The hydrolyzed silanol groups can undergo condensation reactions to form siloxane bonds, which are useful in the formation of polymeric materials.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of siloxane-based polymers and coatings. These materials have applications in protective coatings, adhesives, and sealants.
Biochemistry: Investigated for its potential use in modifying surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: Utilized in the production of functionalized silanes for use in various industrial applications, including as coupling agents and surface modifiers.
Mecanismo De Acción
The mechanism of action of undecanoic acid, 11-(trimethoxysilyl)-, methyl ester involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxysilyl group produces silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of polymeric materials and surface coatings. Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Undecanoic acid, methyl ester: Lacks the trimethoxysilyl group, making it less reactive in terms of forming siloxane bonds.
11-(Trichlorosilyl)undecanoic acid, methyl ester: Similar structure but with trichlorosilyl group instead of trimethoxysilyl, which may result in different reactivity and applications.
Uniqueness
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester is unique due to the presence of the trimethoxysilyl group, which imparts the ability to form siloxane bonds through hydrolysis and condensation reactions. This makes it particularly useful in the synthesis of siloxane-based polymers and coatings, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
methyl 11-trimethoxysilylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBXXQXSAGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217119 | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4236-53-7 | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4236-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



